

Application Notes: Measuring ATPase Activity with N106

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Compound of Interest

Compound Name: N106

Cat. No.: B1677604

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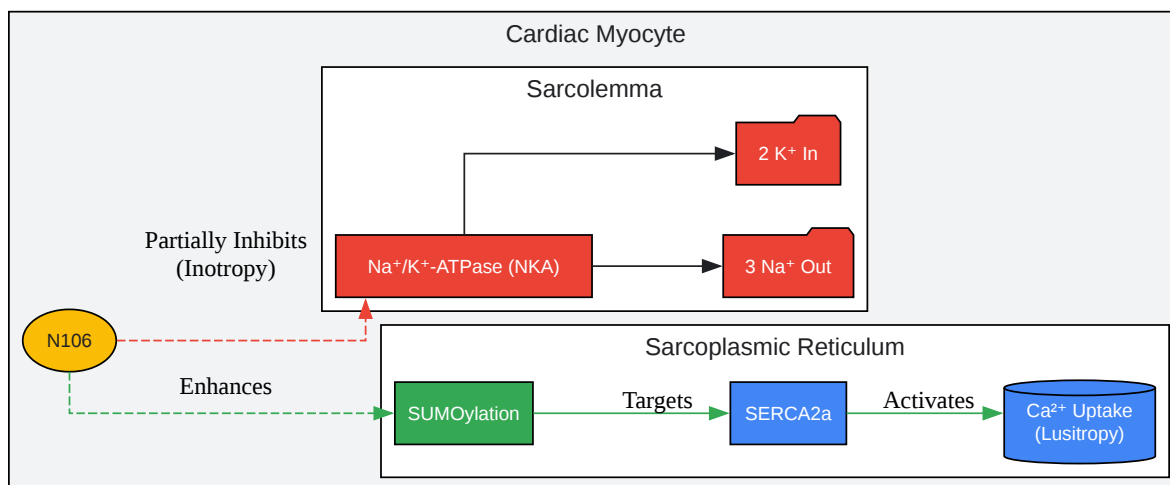
Introduction

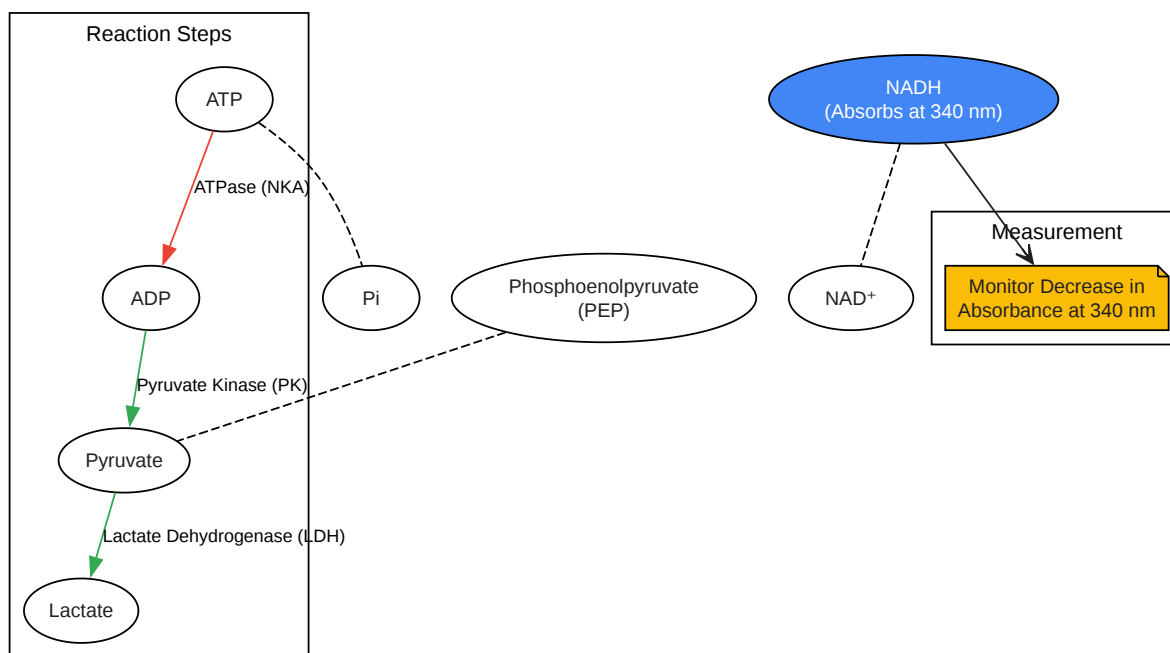
N106 is a novel small molecule identified as a first-in-class dual modulator of cardiac ion pumps.[1] Primarily, it functions as an activator of sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation by directly activating the SUMO-activating enzyme, E1 ligase.[2][3][4][5] This activity is significant in heart failure research, as decreased SERCA2a activity is a hallmark of the condition.[3] Intriguingly, **N106** also exhibits a secondary mechanism of action: the partial inhibition of the Na⁺/K⁺-ATPase (NKA), an enzyme crucial for maintaining electrochemical gradients in cardiac cells.[1] This dual functionality, enhancing lusitropy (cardiac relaxation) via SERCA2a and exerting positive inotropic effects (cardiac contractility) through NKA inhibition, positions the **N106** scaffold as a promising therapeutic lead for heart failure.[1] These application notes provide detailed protocols for measuring the inhibitory effect of **N106** on ATPase activity, tailored for researchers, scientists, and professionals in drug development.

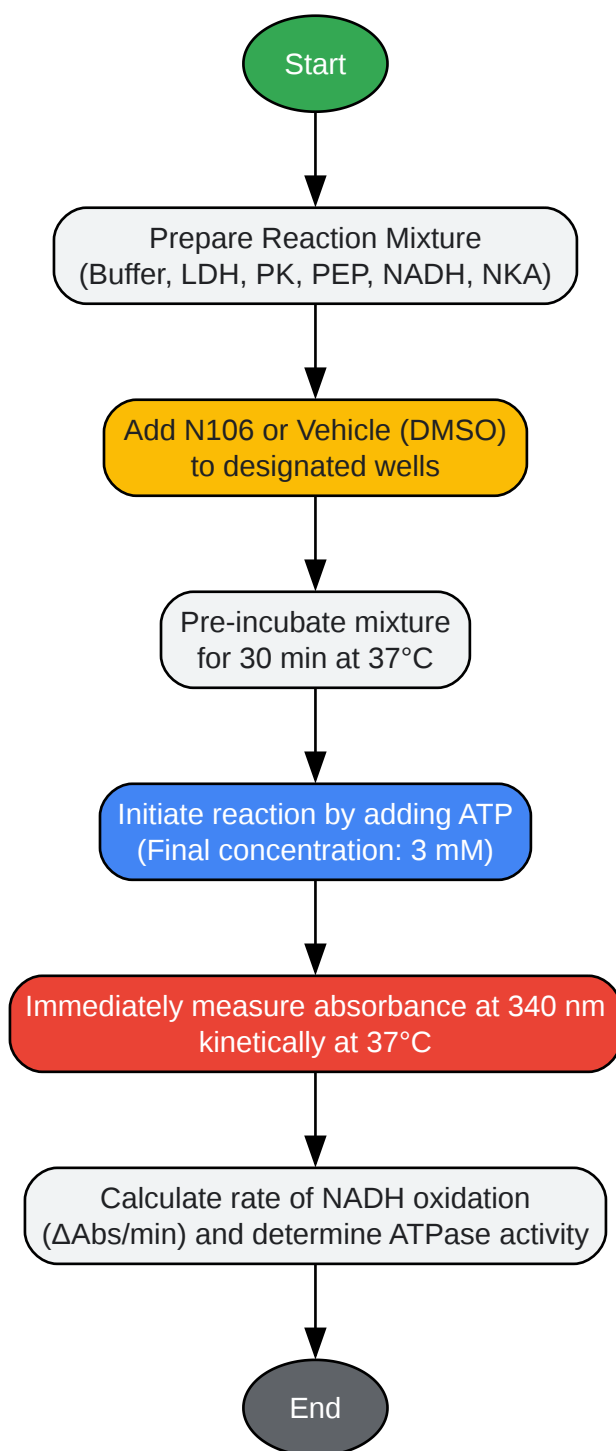
Mechanism of Action: **N106** as a Dual Modulator

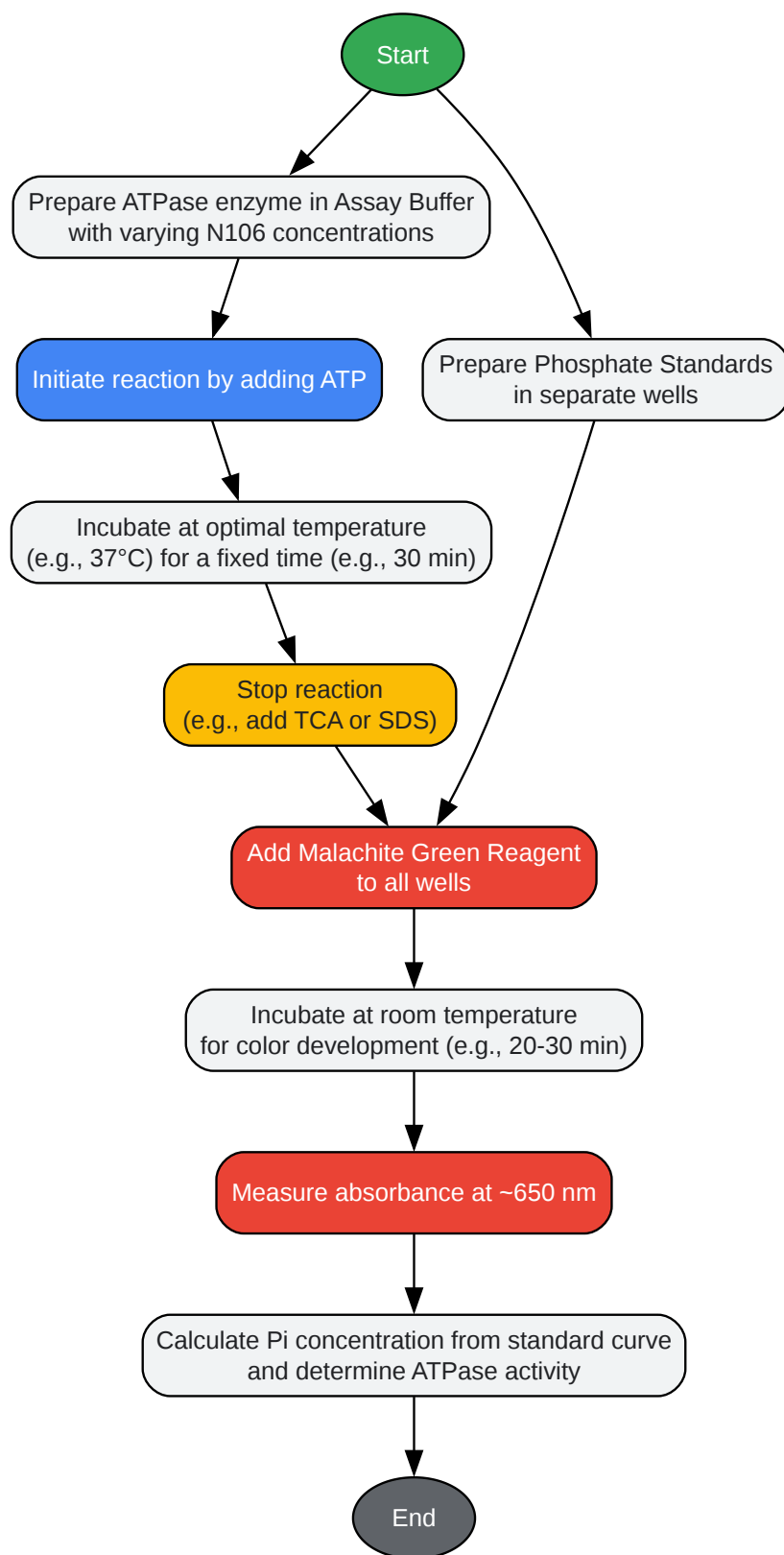
N106 presents a unique pharmacological profile by simultaneously targeting two critical ATPases involved in cardiac function. Its primary described mechanism is the activation of SERCA2a SUMOylation, which enhances the pump's activity.[2][3] However, biochemical assays have demonstrated that **N106** also acts as a partial, noncompetitive inhibitor of Na⁺/K⁺-ATPase.[1] It is suggested that **N106** binds within the canonical cardiotonic steroid (CTS)-binding pocket of NKA.[1] Unlike classical CTS ligands that fully inhibit the enzyme, **N106**'s

interaction allows for partial activity, likely due to intermittent unbinding events.^[1] This noncompetitive inhibition reduces the maximal catalytic rate of NKA without affecting its affinity for Na⁺, K⁺, or ATP.^[1]









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